Cas no 922942-54-9 (methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate)

Methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a 2-chlorobenzyl-substituted carbamoylformamido group. This structure imparts versatility in applications such as pharmaceutical intermediates or agrochemical synthesis, where its amide and ester functionalities enable further derivatization. The presence of the 2-chlorophenyl moiety may enhance binding affinity in target-specific interactions, while the methyl ester group improves solubility in organic solvents, facilitating downstream reactions. The compound’s well-defined reactivity profile makes it a valuable building block for constructing complex molecules in medicinal chemistry and material science. Careful handling is advised due to potential sensitivity to hydrolysis under acidic or basic conditions.
methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate structure
922942-54-9 structure
Product Name:methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate
CAS No:922942-54-9
MF:C17H15ClN2O4
MW:346.765003442764
CID:5496908
PubChem ID:7585238
Update Time:2025-06-15

methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 4-({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE
    • VU0499538-1
    • methyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate
    • AKOS024467616
    • F2795-0690
    • 922942-54-9
    • methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate
    • methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate
    • Inchi: 1S/C17H15ClN2O4/c1-24-17(23)11-6-8-13(9-7-11)20-16(22)15(21)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
    • InChI Key: XUNJVQMQMGAFOE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(C(NC1C=CC(C(=O)OC)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 346.0720347g/mol
  • Monoisotopic Mass: 346.0720347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 84.5Ų

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Additional information on methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate

Comprehensive Overview of Methyl 4-({(2-Chlorophenyl)methylcarbamoyl}formamido)benzoate (CAS No. 922942-54-9)

Methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate, with the CAS number 922942-54-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of benzoate esters, which are widely studied for their potential applications in drug development and material science. The presence of both carbamoyl and formamido functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for high-purity chemical intermediates like methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate has surged, driven by advancements in targeted drug delivery systems and small-molecule therapeutics. Researchers are particularly interested in its potential role as a building block for bioactive compounds, especially those targeting inflammation and metabolic disorders. The compound's unique structure allows for modifications that can enhance bioavailability and binding affinity to specific biological targets.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate?" The synthesis typically involves multi-step organic reactions, including amidation and esterification, starting from readily available precursors like 4-aminobenzoic acid and 2-chlorobenzyl isocyanate. Optimizing these synthetic pathways is a hot topic in green chemistry, as researchers aim to reduce waste and improve yield.

The compound's physicochemical properties, such as solubility, melting point, and stability, are critical for its application in formulation development. Recent studies have explored its compatibility with various excipients and nanocarriers, which are essential for designing controlled-release formulations. These investigations align with the growing trend of personalized medicine, where tailored drug formulations are developed to meet individual patient needs.

Another area of interest is the compound's potential role in cancer research. While not a therapeutic agent itself, methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate serves as a precursor for derivatives that exhibit anti-proliferative activity. This has led to increased searches for "structure-activity relationship (SAR) studies" involving this compound. Such studies are pivotal for identifying lead compounds in oncology drug discovery.

From an industrial perspective, the scalability of producing CAS 922942-54-9 is a key consideration. Manufacturers are investing in continuous flow chemistry and other process intensification techniques to meet the rising demand. These innovations not only improve efficiency but also align with sustainability goals, a major focus in the chemical industry today.

In summary, methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate (CAS No. 922942-54-9) is a compound of significant scientific and industrial relevance. Its applications span from pharmaceutical intermediates to material science, making it a subject of ongoing research and development. As the field of precision medicine and sustainable chemistry evolves, this compound is likely to play an increasingly important role.

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